

# Dezocine: A Comprehensive Receptor Binding and Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dezocine**  
Cat. No.: **B144180**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dezocine** is a potent analgesic with a unique and complex pharmacological profile that distinguishes it from traditional opioid agonists. Initially developed in the 1970s, it has seen renewed interest, particularly in China where it is a widely used painkiller.[1][2] This technical guide provides an in-depth overview of **dezocine**'s receptor binding affinity, selectivity, and functional activity at its primary molecular targets. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of **dezocine**'s mechanism of action.

**Dezocine**'s primary mechanism of action involves its interaction with opioid receptors as a mixed agonist-antagonist.[3][4] Specifically, it exhibits partial agonist activity at the mu-opioid receptor (MOR) and antagonist activity at the kappa-opioid receptor (KOR).[3] Furthermore, **dezocine** has been identified as a serotonin-norepinephrine reuptake inhibitor (SNRI), which contributes to its analgesic effects.[3][5] This multifaceted interaction with multiple receptor systems underscores its distinct clinical profile, including a reduced risk of respiratory depression and dependence compared to full mu-opioid agonists like morphine.[3][4]

## Receptor Binding Affinity and Selectivity

**Dezocine**'s binding affinity for various receptors has been characterized through radioligand binding assays. It displays the highest affinity for the mu-opioid receptor, followed by the kappa-

opioid receptor, and significantly lower affinity for the delta-opioid receptor.[1][6] Notably, **dezocine** also binds to and inhibits the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][6]

## Opioid Receptor Binding Affinities

| Receptor Subtype   | Radioligand  | Preparation       | Ki (nM)           | Reference |
|--------------------|--------------|-------------------|-------------------|-----------|
| Mu ( $\mu$ )       | [3H]-DAMGO   | Human recombinant | $3.7 \pm 0.7$     | [6]       |
| Mu ( $\mu$ )       | [3H]-DAMGO   | Not specified     | $1.46 \pm 0.10$   | [1]       |
| Kappa ( $\kappa$ ) | [3H]-U69,593 | Human recombinant | $31.9 \pm 1.9$    | [6]       |
| Kappa ( $\kappa$ ) | [3H]-U69,593 | Not specified     | $22.01 \pm 1.52$  | [1]       |
| Delta ( $\delta$ ) | [3H]-DPDPE   | Human recombinant | $527 \pm 70$      | [6]       |
| Delta ( $\delta$ ) | [3H]-DPDPE   | Not specified     | $398.6 \pm 43.25$ | [1]       |

## Monoamine Transporter Binding and Functional Inhibition

| Target                           | Assay Type                | pKi         | pIC50       | Reference |
|----------------------------------|---------------------------|-------------|-------------|-----------|
| Norepinephrine Transporter (NET) | Competitive Binding       | 6.00 ± 0.10 | -           | [1][6]    |
| Norepinephrine Transporter (NET) | Neurotransmitter Reuptake | -           | 5.68 ± 0.11 | [1][6]    |
| Serotonin Transporter (SERT)     | Competitive Binding       | 6.96 ± 0.08 | -           | [1][6]    |
| Serotonin Transporter (SERT)     | Neurotransmitter Reuptake | -           | 5.86 ± 0.17 | [1][6]    |

## Functional Activity Profile

**Dezocine**'s functional activity is as critical as its binding affinity in defining its pharmacological effects.

- Mu-Opioid Receptor (MOR): **Dezocine** is a partial agonist at the MOR.[3] This means it activates the receptor to produce analgesia, but with less intrinsic activity than full agonists like morphine, leading to a ceiling effect on respiratory depression.[3][4] Studies have also shown that **dezocine** is a biased agonist at the MOR, activating G-protein signaling pathways without significantly recruiting β-arrestin.[5][7][8] This bias may contribute to its favorable side-effect profile, including a lower potential for addiction.[2][7]
- Kappa-Opioid Receptor (KOR): The activity of **dezocine** at the KOR has been a subject of some debate, with studies describing it as both an antagonist and a partial agonist.[1][9] Several studies have demonstrated that **dezocine** can antagonize the effects of KOR agonists.[1][3] This antagonism is thought to mitigate the dysphoria and psychotomimetic effects associated with kappa receptor activation.[3][4] Other functional assays, such as the [35S]GTPyS binding assay, have shown that **dezocine** can act as a partial agonist at the KOR, weakly stimulating G-protein activation on its own while inhibiting the effects of full agonists.[9][10]

- Delta-Opioid Receptor (DOR): **Dezocine** has a very low affinity for the delta-opioid receptor, and its activity at this receptor is not considered to be a significant contributor to its overall pharmacological profile.[1][6]
- Norepinephrine and Serotonin Transporters (NET and SERT): **Dezocine** inhibits the reuptake of both norepinephrine and serotonin, which is a mechanism shared with some antidepressant medications.[3][5][6] This SNRI activity is believed to contribute to its analgesic efficacy, particularly in neuropathic pain states.[2][11][12]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental methodologies relevant to understanding **dezocine**'s pharmacology.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dezocine as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. What is the mechanism of Dezocine? [synapse.patsnap.com]
- 4. What is Dezocine used for? [synapse.patsnap.com]
- 5. Dezocine - Wikipedia [en.wikipedia.org]
- 6. Novel molecular targets of dezocine and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transpopmed.org [transpopmed.org]
- 8. Dezocine is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting dezocine for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dezocine exhibits antihypersensitivity activities in neuropathy through spinal  $\mu$ -opioid receptor activation and norepinephrine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "I'll Be Back": The Resurrection of Dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dezocine: A Comprehensive Receptor Binding and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144180#dezocine-receptor-binding-affinity-and-selectivity-profile>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)